

LDN193189: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

Abstract

LDN193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It exerts its effects by targeting the Type I BMP receptors, primarily ALK2 and ALK3. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of **LDN193189**. Detailed experimental protocols and data are presented to facilitate its use in research and drug development applications.

Chemical Structure and Properties

LDN193189 is a derivative of dorsomorphin, offering enhanced potency and selectivity.[1] Its chemical identity and key properties are summarized in the tables below.



Identifier	Value
Preferred IUPAC Name	4-{6-[4-(Piperazin-1-yl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl}quinoline[2]
CAS Number	1062368-24-4[2]
Chemical Formula	C25H22N6[2]
SMILES	C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C =N4)C5=CC=NC6=CC=CC=C56)N=C3[3]
InChl Key	CDOVNWNANFFLFJ-UHFFFAOYSA-N[2]
Physicochemical Property	Value
Physicochemical Property Molar Mass	Value 406.493 g/mol [2]
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Mechanism of Action: Inhibition of the BMP Signaling Pathway

LDN193189 is a highly selective inhibitor of the BMP type I receptors, which are also known as activin receptor-like kinases (ALKs). It demonstrates high potency against ALK2 and ALK3.[3] The binding of BMP ligands to the type II receptor induces the recruitment and phosphorylation of the type I receptor. This activated complex then phosphorylates intracellular signaling molecules called Smads (specifically Smad1, Smad5, and Smad8).[8] Phosphorylated Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes.



LDN193189 competitively binds to the ATP-binding pocket of the ALK2/3 kinase domain, preventing the phosphorylation of Smad1/5/8 and thereby blocking downstream signaling.[6][8] This targeted inhibition makes **LDN193189** a valuable tool for studying BMP-mediated cellular processes and a potential therapeutic agent for diseases characterized by excessive BMP signaling, such as fibrodysplasia ossificans progressiva (FOP).[2]

Below is a diagram illustrating the canonical BMP signaling pathway and the inhibitory action of **LDN193189**.



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Caption: BMP signaling pathway and inhibition by LDN193189.

Potency and Selectivity

The inhibitory activity of **LDN193189** has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC_{50}) values demonstrate its high potency and selectivity for BMP type I receptors over other related kinases.

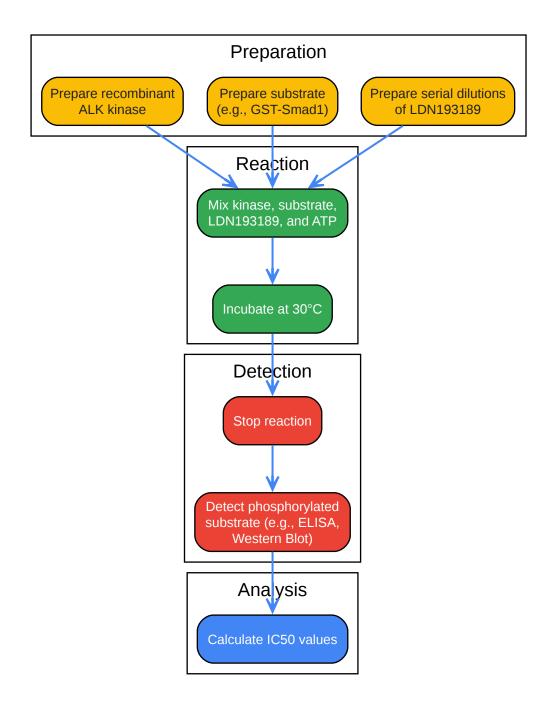


Target Receptor	IC50 (nM)
ALK1	0.8[1]
ALK2	0.8, 5[1][3]
ALK3	5.3, 30[1][3]
ALK4	≥ 500[4][8]
ALK5	≥ 500[4][8]
ALK6	16.7[1]
ALK7	≥ 500[4][8]

Experimental ProtocolsIn Vitro Kinase Assay

This protocol outlines a general procedure for determining the IC₅₀ of **LDN193189** against ALK kinases.





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Caption: Workflow for an in vitro kinase assay.

Methodology:

- Preparation of Reagents:
 - Recombinant human ALK kinases are expressed and purified.



- A suitable substrate, such as a fusion protein of glutathione S-transferase and a Smad protein (e.g., GST-Smad1), is prepared.
- LDN193189 is dissolved in DMSO to create a stock solution and then serially diluted to the desired concentrations.
- Kinase buffer, ATP, and stop solution are prepared.
- Kinase Reaction:
 - The kinase reaction is typically performed in a 96-well plate.
 - The recombinant ALK kinase, substrate, and varying concentrations of LDN193189 (or vehicle control) are added to each well.
 - The reaction is initiated by the addition of ATP.
 - The plate is incubated at 30°C for a specified time (e.g., 30-60 minutes).
- Detection of Phosphorylation:
 - The reaction is terminated by adding a stop solution (e.g., EDTA).
 - The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including:
 - ELISA: Using a phosphorylation-specific antibody.
 - Western Blot: Separating the reaction products by SDS-PAGE and probing with a phospho-specific antibody.
 - Radiometric Assay: Using [y-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
- Data Analysis:
 - The percentage of inhibition for each concentration of LDN193189 is calculated relative to the vehicle control.



 The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cell-Based BMP Signaling Assay

This protocol describes a method to measure the inhibitory effect of **LDN193189** on BMP-induced signaling in a cellular context.

Methodology:

- Cell Culture and Treatment:
 - C2C12 myoblast cells, which are responsive to BMP signaling, are seeded in 96-well plates and cultured overnight.[3]
 - The cells are then treated with various concentrations of LDN193189 for a short period (e.g., 1 hour) before stimulation.
 - The cells are stimulated with a BMP ligand, such as BMP4, for a specific duration (e.g., 30 minutes for Smad phosphorylation, or longer for downstream gene expression).
- Detection of Smad Phosphorylation:
 - Following treatment, the cells are lysed.
 - The levels of phosphorylated Smad1/5/8 in the cell lysates are determined by Western blotting or a cell-based ELISA using an antibody specific for the phosphorylated forms of these proteins.
- Reporter Gene Assay:
 - Cells can be transiently transfected with a BMP-responsive reporter construct (e.g., a luciferase reporter driven by a promoter containing BMP-responsive elements).
 - After treatment with LDN193189 and BMP, luciferase activity is measured to quantify the level of BMP-induced gene transcription.
- Data Analysis:



- The inhibition of BMP-induced Smad phosphorylation or reporter gene activity is calculated for each concentration of LDN193189.
- The IC₅₀ value is determined from the dose-response curve.

Applications in Research

LDN193189 is a versatile tool for investigating the role of BMP signaling in various biological processes, including:

- Developmental Biology: Studying embryogenesis and organ development.[8]
- Stem Cell Biology: Directing the differentiation of pluripotent stem cells into various lineages, such as neurons and cardiomyocytes.[1]
- Cancer Research: Investigating the role of BMP signaling in tumor growth and metastasis.[1]
- Musculoskeletal Disorders: As a potential therapeutic for conditions like FOP and other forms of heterotopic ossification.

Conclusion

LDN193189 is a well-characterized, potent, and selective inhibitor of the BMP signaling pathway. Its defined chemical structure and properties, coupled with its specific mechanism of action, make it an invaluable tool for researchers in numerous fields. The experimental protocols provided in this guide offer a starting point for utilizing **LDN193189** to explore the multifaceted roles of BMP signaling in health and disease.

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